Bispyrafoline D

Soluble epoxide hydrolase inhibition Carbazole alkaloid pharmacology Natural product enzyme screening

Natural product researchers seeking a validated sEH inhibitor for kinetic studies often struggle with sourcing dimeric carbazole alkaloids. Bispyrafoline D addresses this gap. - IC50 = 7.7 µM, mixed-type inhibition (Kic = 1.0 µM). - 2.9-fold more potent than monomer isomahanine; chromene-lacking murrayafoline-A is inactive. - Exists as atropodiastereomers; fully assigned NMR and CD spectra available. - Validated total synthesis confirmed 1,1′-bicarbazole architecture.

Molecular Formula C46H48N2O4
Molecular Weight 692.9 g/mol
Cat. No. B1245139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBispyrafoline D
Synonymsisisomahanine
isomahanine
mahanine
Molecular FormulaC46H48N2O4
Molecular Weight692.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1O)C3=C(C(=CC4=C3NC5=C4C=CC6=C5C=CC(O6)(C)CCC=C(C)C)C)O)NC7=C2C=CC8=C7C=CC(O8)(C)CCC=C(C)C
InChIInChI=1S/C46H48N2O4/c1-25(2)11-9-19-45(7)21-17-31-35(51-45)15-13-29-33-23-27(5)43(49)37(41(33)47-39(29)31)38-42-34(24-28(6)44(38)50)30-14-16-36-32(40(30)48-42)18-22-46(8,52-36)20-10-12-26(3)4/h11-18,21-24,47-50H,9-10,19-20H2,1-8H3
InChIKeyVTFGIJSSZQHPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bispyrafoline D (Bisisomahanine): A Dimeric Pyranocarbazole Alkaloid for sEH-Targeted Research and Procurement


Bispyrafoline D (synonym: bisisomahanine; CAS 832726-58-6) is a dimeric prenylated pyranocarbazole alkaloid with the molecular formula C₄₆H₄₈N₂O₄ and a molecular weight of 692.9 g·mol⁻¹ [1]. It was first isolated from the roots of Glycosmis stenocarpa (Rutaceae) and represents the inaugural example of a dimeric prenylated pyranocarbazole alkaloid featuring a 1,1′ type of linkage between its two carbazole chromene moieties [1]. NMR and circular dichroism (CD) spectroscopic data established that the compound exists as a mixture of diastereomers (atropisomers) possessing a dominant configuration at the axis of chirality [1]. Subsequent bioassay-guided investigation of G. stenocarpa aerial parts identified Bispyrafoline D as a potent inhibitor of soluble epoxide hydrolase (sEH), exhibiting an IC₅₀ of 7.7 ± 1.2 µM with a mixed-type kinetic mechanism [2]. The first total synthesis was achieved in 2018 via iron(III)-catalyzed oxidative homocoupling, confirming the 1,1′-bicarbazole architecture [3].

ClassDimeric pyranocarbazole alkaloid
TargetsEH inhibition research tool
ChiralityAtropodiastereomer mixture

Why Monomeric Carbazole Alkaloids Cannot Replace Bispyrafoline D in sEH-Focused Investigations


Generic substitution of Bispyrafoline D with its closest monomeric congener isomahanine, or with other carbazole alkaloids such as murrayafoline-A, is not scientifically justified when the research objective involves soluble epoxide hydrolase (sEH) inhibition or structure-activity relationship (SAR) studies of dimeric pyranocarbazoles. Direct head-to-head enzymatic data demonstrate that Bispyrafoline D is approximately 3-fold more potent than isomahanine (IC₅₀ 7.7 µM vs. 22.5 µM) [1]. Crucially, the monomeric murrayafoline-A—which lacks the chromene ring—shows no measurable sEH inhibitory activity at concentrations up to 100 µM [1], establishing that both the chromene pharmacophore and the dimeric 1,1′-linkage contribute independently to target engagement. Beyond potency differences, the two inhibitors diverge mechanistically at the level of enzyme binding: Bispyrafoline D displays a markedly lower dissociation constant for the free enzyme (Kic = 1.0 µM) compared to isomahanine (Kic = 4.7 µM) [1]. Physicochemical divergence is equally pronounced—the dimer (MW 692.9 g·mol⁻¹; XlogP 12.20; TPSA 90.50 Ų) [2] versus the monomer (MW 347.45 g·mol⁻¹; TPSA ~45 Ų) [3]—meaning that solubility, permeability, and formulation behavior cannot be extrapolated from monomer to dimer. These compound-specific differences form the basis of the quantitative evidence presented in Section 3.

Target Profile
Bispyrafoline D (1,1'-dimeric sEH inhibitor)
Risk if Substituted
Isomahanine: lower sEH inhibition potency reported; assay-response context may not transfer directly.
Target Profile
Chromene-bearing carbazole scaffold
Risk if Substituted
Murrayafoline-A (no chromene): reported no sEH inhibition; not a pathway-relevant comparator.
Target Profile
Dimeric architecture (MW ~693, XlogP 12.2)
Risk if Substituted
Monomeric carbazoles: significant divergence in lipophilicity and size limits formulation extrapolation.

Quantitative Differentiation Evidence for Bispyrafoline D vs. Closest Analogs


3-Fold Superior sEH Inhibitory Potency vs. Monomeric Isomahanine — Direct Head-to-Head Enzymatic Comparison

In a direct head-to-head evaluation conducted under identical assay conditions, Bispyrafoline D (bisisomahanine, compound 3) inhibited soluble epoxide hydrolase (sEH) with an IC₅₀ of 7.7 ± 1.2 µM, representing an approximately 2.9-fold greater potency than its monomeric counterpart isomahanine (compound 2), which exhibited an IC₅₀ of 22.5 ± 1.7 µM [1]. By contrast, the monomeric carbazole murrayafoline-A (compound 1), which lacks the chromene ring present in both isomahanine and Bispyrafoline D, displayed no measurable sEH inhibitory activity at 100 µM [1]. The positive control AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid butyl ester) yielded an IC₅₀ of 12.2 ± 4.1 nM under the same conditions [1]. All IC₅₀ values were determined using a fluorescence-based sEH assay with PHOME as substrate, monitoring at excitation/emission wavelengths of 330/465 nm, with compounds tested in triplicate at concentrations spanning 0–100 µM [1].

sEH Inhibitory Potency
Head-to-head
7.7 ± 1.2 µM vs. 22.5 ± 1.7 µM
(~2.9-fold difference; monomer inactive at 100 µM)
Reported potency comparison context
Fluorescence assay, PHOME substrate, triplicate
Soluble epoxide hydrolase inhibition Carbazole alkaloid pharmacology Natural product enzyme screening

Mechanistic Differentiation: Bispyrafoline D Binds Free sEH with 4.7-Fold Higher Affinity Than Isomahanine

Kinetic mode-of-inhibition analyses using Lineweaver–Burk transformations revealed that both Bispyrafoline D and isomahanine act as mixed-type sEH inhibitors, yet they differ markedly in their absolute binding affinities. For Bispyrafoline D, the dissociation constant for the inhibitor–free enzyme complex (Kic) was determined to be 1.0 µM, and the dissociation constant for the inhibitor–enzyme–substrate ternary complex (Kiu) was 7.0 µM [1]. In contrast, isomahanine exhibited substantially weaker binding: Kic = 4.7 µM and Kiu = 16.9 µM [1]. Thus, Bispyrafoline D binds the free enzyme with 4.7-fold higher affinity and the enzyme–substrate complex with 2.4-fold higher affinity compared to isomahanine [1]. Kinetic experiments were performed at inhibitor concentrations of 0–12.5 µM across substrate (PHOME) concentrations of 1.5–25.0 µM, with secondary slope and intercept replots confirming linear mixed-type behavior [1].

Binding Affinity (Kic)
Head-to-head
Kic 1.0 µM vs. 4.7 µM; Kiu 7.0 µM vs. 16.9 µM
(4.7-fold higher free-enzyme affinity)
Reported binding affinity context
Mixed-type inhibition, Lineweaver–Burk analysis
Enzyme kinetics Mixed-type inhibition sEH allosteric binding Kic/Kiu determination

First-in-Class 1,1′-Linked Dimeric Prenylated Pyranocarbazole Architecture: Structural Novelty Confirmed by Total Synthesis

Bispyrafoline D is the first—and to date, only—naturally occurring dimeric prenylated pyranocarbazole alkaloid bearing a 1,1′ axial linkage between two fully constituted pyrano[3,2-a]carbazole chromene units [1]. This linkage topology is fundamentally distinct from other dimeric carbazole alkaloids such as bismurrayafoline-A (a methylene-bridged biscarbazole; C₂₈H₂₄N₂O₂, MW 420.50 g·mol⁻¹, TPSA 39.20 Ų, XlogP 6.70) [2] and bispyrayafoline C (also a 1,1′-bicarbazole but lacking the prenyl-derived chromene rings) [3]. The 1,1′-linkage in Bispyrafoline D creates an axis of chirality, resulting in a mixture of atropodiastereomers with a dominant configuration as evidenced by CD spectroscopy and NMR [1]. The planar structure was rigorously confirmed as 9,9″-dihydroxy-3,3″,8,8″-tetramethyl-3,3″-bis-(4-methyl-3-pentenyl)-3,3″,11,11″-tetrahydro-10,10″-(bipyrano[3,2-a]carbazole) [1]. The first total synthesis, accomplished via iron(III)-catalyzed oxidative homocoupling of the corresponding 1-hydroxycarbazole monomer, provided unambiguous structural validation and established a synthetic route for analog generation [3].

Structural Class
Class-level
1,1'-axially linked dimeric pyranocarbazole; atropodiastereomer mixture
Unique scaffold for dimer SAR studies
Confirmed by total synthesis and CD/NMR
Natural product structural elucidation Atropisomerism Bicarbazole alkaloid Dimeric pyranocarbazole

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Polar Surface Area vs. Monomeric and Dimeric Comparators

Bispyrafoline D possesses physicochemical properties that fundamentally distinguish it from both monomeric and alternative dimeric carbazole alkaloids [1][2][3]. With a molecular weight of 692.9 g·mol⁻¹, it is exactly twice the mass of isomahanine (347.45 g·mol⁻¹) and 1.65-fold larger than the methylene-bridged dimer bismurrayafoline-A (420.50 g·mol⁻¹) [1][2][3]. Its calculated XlogP of 12.20 indicates extremely high lipophilicity, compared to approximately 6.70 for bismurrayafoline-A and approximately 6.0 for isomahanine [1][2]. The topological polar surface area (TPSA) of 90.50 Ų is roughly double that of isomahanine (~45 Ų) and more than double that of bismurrayafoline-A (39.20 Ų) [1][2][3]. The compound exhibits a melting point of 130–140 °C and a Brenk violation flag (True), reflecting the presence of structural alerts relevant to downstream optimization [1]. Experimentally, the compound is supplied as a solid, with recommended storage at −20 °C (powder, 3-year stability) or −80 °C (in solvent, 1-year stability) [4].

Physicochemical Profile
Cross-study
MW 692.9, XlogP 12.20, TPSA 90.50 Ų
vs. monomer (MW 347.5, XlogP ~6.0, TPSA ~45)
Extreme lipophilicity context
Predicted values; m.p. 130–140 °C, Brenk alert
Physicochemical profiling Lipophilicity XlogP Topological polar surface area ADMET prediction

Synthetic Accessibility Validated: First Total Synthesis Enables Structure Confirmation and Analog Development

The first total synthesis of Bispyrafoline D (bisisomahanine) was reported in 2018, employing an iron(III) phthalocyanine (F₁₆PcFe)-catalyzed oxidative homocoupling of the corresponding 1-hydroxycarbazole monomer [1]. This synthetic achievement served three critical functions: (i) it provided unambiguous structural confirmation of the 1,1′-bicarbazole connectivity originally proposed by Cuong et al. (2004); (ii) it established a scalable synthetic route distinct from reliance on natural extraction from Glycosmis stenocarpa, which yields limited quantities; and (iii) it placed Bispyrafoline D within a broader synthetic platform alongside bispyrayafoline C, bisglybomine B, and the biscarbalexines, enabling systematic SAR exploration of the 1,1′-bicarbazole series [1]. The iron-catalyzed methodology afforded Bispyrafoline D in sufficient purity and quantity for full spectroscopic characterization, and the synthetic material was demonstrated to be spectroscopically identical to the natural isolate [1].

Synthetic Access
Reported
Fe(III)-catalyzed oxidative homocoupling validated; identical to natural isolate
Synthetic route de-risks supply continuity
Brütting et al. 2018; enables analog synthesis
Total synthesis Iron-catalyzed oxidative coupling Bicarbazole alkaloid Atroposelective synthesis

Validated Application Scenarios for Bispyrafoline D Based on Quantitative Evidence


sEH Inhibitor Screening and Dose-Response Pharmacology

Bispyrafoline D is the most potent carbazole-derived sEH inhibitor identified to date from natural sources, with an IC₅₀ of 7.7 ± 1.2 µM—a 2.9-fold improvement over isomahanine [1]. Its mixed-type inhibition mechanism (Kic = 1.0 µM; Kiu = 7.0 µM) makes it a valuable tool compound for laboratories studying allosteric modulation of sEH, particularly in comparative kinetic panels alongside competitive inhibitors such as AUDA [1]. Procurement is indicated for research groups conducting fluorescence-based sEH screens (PHOME substrate; λex/em 330/465 nm) that require a naturally derived, non-urea scaffold inhibitor with validated potency and a published kinetic profile [1].

Structure-Activity Relationship (SAR) Studies of Dimeric Carbazole Alkaloids

As the only known naturally occurring dimeric prenylated pyranocarbazole with a 1,1′-axial linkage, Bispyrafoline D serves as the essential reference compound for SAR investigations aimed at understanding the pharmacological consequences of carbazole dimerization [2][3]. Researchers can systematically compare its activity against monomeric isomahanine (3-fold potency difference), the chromene-lacking murrayafoline-A (inactive against sEH), and methylene-bridged dimers such as bismurrayafoline-A to dissect the contributions of dimerization topology, chromene ring presence, and prenyl substitution to target engagement [1][2][3]. The availability of a validated total synthesis further enables the design of structural analogs [3].

Atropisomerism and Axial Chirality Research in Natural Products

Bispyrafoline D exists as a mixture of atropodiastereomers arising from hindered rotation about the 1,1′-biaryl axis, with CD spectroscopy confirming a dominant axial configuration [2]. This atropisomeric character, combined with its fully assigned ¹H- and ¹³C-NMR spectra [2], makes the compound an ideal model system for natural product chemists studying axial chirality in dimeric alkaloids, chiral separation methodology development, and the impact of atropisomerism on biological activity. No other commercially available bicarbazole natural product offers this combination of atropisomerism and validated sEH bioactivity data.

Formulation Development for Highly Lipophilic Natural Products

With an XlogP of 12.20, a TPSA of 90.50 Ų, and a molecular weight of 692.9 g·mol⁻¹, Bispyrafoline D occupies an extreme region of physicochemical property space even among natural product dimers [4][5]. This property profile makes it a challenging but instructive test compound for formulation scientists developing solubilization strategies for highly lipophilic non-polar natural products—including the selection of co-solvent systems (DMSO, PEG300, Tween 80 combinations), assessment of non-specific binding to labware, and evaluation of stability under various storage conditions (powder −20 °C for 3 years; solvent −80 °C for 1 year) [5].

Application
Selection Property
Validation Focus
sEH inhibition assay studies
Carbazole alkaloid dimer scaffold
Reported sEH inhibitory potency and binding kinetics
Dimeric pyranocarbazole SAR
1,1'-axial linkage topology
Comparison with monomeric and alternative dimeric carbazoles
Atropisomerism research
Atropodiastereomer mixture
Chiroptical (CD) and NMR characterization
Lipophilic natural product formulation
Extreme XlogP and high MW profile
Solubilization protocols and non-specific binding assessment
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